molecular formula C20H24O4 B150186 Guaiacin CAS No. 36531-08-5

Guaiacin

Cat. No. B150186
CAS RN: 36531-08-5
M. Wt: 328.4 g/mol
InChI Key: TZAAYUCUPIYQBR-JGRMJRGVSA-N
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Description

Guaiacin is a compound that has been identified in the leaves of Guaiacum officinale, characterized by chemical and spectroscopic studies. It is one of several saponins isolated from this plant, which include Guaiacin C, D, E, and F. These compounds are derivatives of 30-norolean-12,20(29)-dien-28-oic acid with various sugar moieties attached to them .

Synthesis Analysis

The synthesis of guaianolides, which are closely related to Guaiacin, has been extensively studied. These compounds are synthesized starting from l-alpha-santonin, and their structure-activity relationship has been examined, particularly in relation to their immunomodulatory effects . Other synthetic approaches to guaianolides include semi-synthesis and total synthesis, utilizing methods such as rearrangements, cycloadditions, ring-closing metathesis, and transition-metal catalysis . Additionally, guaiacol, a related compound, has been synthesized from catechol and dimethyl sulfate, offering a more efficient route compared to previous methods .

Molecular Structure Analysis

The molecular structure of Guaiacin and its derivatives has been elucidated through spectroscopic methods. These compounds are characterized by a 30-norolean-12,20(29)-dien-28-oic acid core with various glycosidic linkages. The structure of a new guaianolide, taraxacin, was established using NMR, MS, and X-ray crystallography, highlighting the complexity and diversity of guaianolide structures .

Chemical Reactions Analysis

Guaiacin and its derivatives have been shown to participate in various biological activities due to their chemical structure. For instance, guaianolides with an alpha-methylene gamma-lactone moiety exhibit significant inhibitory activity toward cytotoxic T lymphocytes and the induction of intercellular adhesion molecule-1 . Guaiacol, a related compound, is produced by Alicyclobacillus acidoterrestris from vanillin or vanillic acid, demonstrating the metabolic pathways these bacteria use to convert precursors to guaiacol .

Physical and Chemical Properties Analysis

The physical and chemical properties of guaianolides are influenced by their complex structures. These compounds often have multiple chiral centers and functional groups, such as lactone rings, which can affect their biological activity and solubility. The synthesis of guaiacol from catechol also highlights the importance of controlling reaction conditions to achieve high yields and purity of the desired product .

Scientific Research Applications

Isolation and Characterization

  • Isolation from Machilus edulis : Guaiacin, identified as a trans(2,3)-trans(3,4) phenyltetralin lignan, was first isolated from the stem bark of Machilus edulis. Its physical properties, NMR and MS data, and chemical reactions were reported, marking a significant step in the study of lignans (Majumder, Chatterjee, & Sengupta, 1972).

Saponins and Lignans

  • Saponins from Guaiacum officinale : Research on Guaiacum officinale leaves led to the discovery of four new saponins named Guaiacin C, D, E, and F, characterized through chemical and spectroscopic studies. These saponins are crucial for understanding the chemical composition of this plant species (Ahmad, Perveen, & Bano, 1990).
  • Neuroprotective Lignans : Studies on Machilus thunbergii's bark revealed the presence of several lignans, including (+)-guaiacin, showing significant neuroprotective activities against glutamate-induced neurotoxicity in rat cortical cells. This discovery opens avenues for potential treatments in neurodegenerative diseases (Ma, Sung, & Kim, 2004).

Therapeutic Potential

  • Antidiabetic and Hepatoprotective Effects : A study on Guaiacum officinale highlighted its antidiabetic and hepatoprotective effects in streptozotocin-induced diabetic male albino rats. This indicates potential therapeutic applications for diabetes and liver-related conditions (Ibrahim et al., 2019).
  • Anti-Rheumatoid and Antioxidant Activity : Homeopathic preparations of Guaiacum officinale showed significant anti-rheumatic and antioxidant activities in an experimental animal model, suggesting its use in complementary and alternative medicine for rheumatic conditions (Sarkar, Datta, Das, & Gomes, 2014).

Historical and Miscellaneous Studies

  • Historical Perspective : The historical significance of guaiac as a chemical entity, primarily for its rumored antisyphilitic healing powers in the 16th century, and its later discovery for detecting occult blood, provides insight into its evolution as a chemical of interest (Moeller, 1984).

Safety And Hazards

Guaiacin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAAYUCUPIYQBR-JGRMJRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319141
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiacin

CAS RN

36531-08-5
Record name Guaiacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36531-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
VU Ahmad, S Perveen, S Bano - Planta medica, 1989 - thieme-connect.com
… now report on two new saponins named guaiacin A (1) and B (… The aglycones of guaiacin A and B were characterised as 30-… In this way, the two major saponins guaiacin A {Ea]D: 56.25 (…
Number of citations: 31 www.thieme-connect.com
Q Song, J Wang - Tissue and Cell, 2020 - Elsevier
… Guaiacin was testified to have the most vigorous ability to … Guaiacin increased the viability of HEI-OC1 cells cultured … Our data indicate that Guaiacin could increase Wnt/β-Catenin …
Number of citations: 1 www.sciencedirect.com
MK Lee, H Yang, CJ Ma, YC Kim - Biological and Pharmaceutical …, 2007 - jstage.jst.go.jp
… In the present study, guaiacin, isoguaiacin and isoguaiacin dimethylether increased ALP activity, respectively. Isoguaiacin and isoguaiacin dimethylether also increased col- …
Number of citations: 42 www.jstage.jst.go.jp
PL Majumder, A Chatterjee, GC Sengupta - Phytochemistry, 1972 - Elsevier
… Contrary to earlier observations, (+>guaiacin has been … The above observations suggest the identity of A with guaiacin (I… the non-availability of authentic diethyl guaiacin, the problem of …
Number of citations: 27 www.sciencedirect.com
M Konishi, Y Hano, M Takayama, T Nomura… - Phytochemistry, 1998 - Elsevier
… compound, guaiacin D (2) which has been isolated from the leaves of Guaiacum officinale [1]. In this guaiacin A [2], fl-D-glucopyranosyl 3-O-[/~-D-glucopaper, we describe the isolation …
Number of citations: 34 www.sciencedirect.com
OR Gottlieb, JGS Maia, MNS Ribeiro - Phytochemistry, 1976 - Elsevier
… (lc) whose description completes the list of all possible simple guaiacin derivatives. An additional constituent, 7,4’dimethoxytlavanone, was already available by synthesis [14]. The …
Number of citations: 26 www.sciencedirect.com
M HATTORI, S HADA, A WATAHIKI… - Chemical and …, 1986 - jstage.jst.go.jp
… During this experiment, threo-2-(4-allyl-2, 6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol methyl ether (6) and guaiacin (8) were isolated for the first time from mace. …
Number of citations: 111 www.jstage.jst.go.jp
CJ Ma, SH Kim, SY Kang, KA Koo, SH Sung… - 대한약학회학술 …, 2003 - dbpia.co.kr
… Among these lignans, (-)-isoguaiacin, meso-dihydroguaiaretic acid, licarin A and (+)-guaiacin had significant neuroprotective activities against glutamate-induced toxicity in primary …
Number of citations: 3 www.dbpia.co.kr
KV Rao, FM Alvarez - Journal of Natural Products, 1982 - ACS Publications
… The physical and spectral properties agreed with those described for guaiacin 9 (12); this was confirmed by comparison of the dimethyl ether with an authentic sample of guaiacin …
Number of citations: 55 pubs.acs.org
TS Wu, YL Leu, YY Chan, SM Yu, CM Teng, JD Su - Phytochemistry, 1994 - Elsevier
… acid, (+)-guaiacin and vallinic acid. Their structures were elucidated by spectral analysis. Cinnamophilin and its derivatives showed significant antiplatelet aggregation activity and …
Number of citations: 55 www.sciencedirect.com

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